Androstanediol-17G is a key metabolite of dihydrotestosterone (DHT), a potent androgenic hormone. [, ] It serves as a valuable marker for assessing androgenicity, particularly in contexts such as evaluating hormonal changes during childhood development and diagnosing conditions like hirsutism in women. [, ]
Androstanediol-17g, also known as 5α-androstane-3α,17β-diol, is a significant steroid compound that plays a crucial role in androgen metabolism and testosterone biosynthesis. It is classified as a metabolite of dihydrotestosterone (DHT) and is primarily involved in the regulation of androgenic activity within the body. This compound is particularly notable for its role in the glucuronidation process, where it is conjugated with glucuronic acid, facilitating its excretion and biological activity modulation.
Androstanediol-17g is derived from testosterone through enzymatic reduction processes that occur in various tissues, including the testes and adrenal glands. It falls under the category of androgens, which are steroid hormones responsible for the development of male characteristics and reproductive activity. The compound is classified as a steroid and more specifically as an androstane, which denotes its structure as a derivative of the steroid nucleus.
The synthesis of Androstanediol-17g typically involves several key steps:
In industrial settings, controlled enzymatic reactions are employed to ensure high yields of Androstanediol-17g. The production process typically includes:
Androstanediol-17g has a molecular formula of and a molecular weight of approximately 290.44 g/mol. Its structure features:
The compound's structural configuration allows it to interact with various biological targets, particularly in androgen metabolism pathways.
Androstanediol-17g participates in several chemical reactions:
The following reagents are commonly used in reactions involving Androstanediol-17g:
Androstanediol-17g functions primarily as an intermediate in testosterone biosynthesis. Its mechanism involves:
The primary result of Androstanediol-17g's action is the production of testosterone, which is crucial for male sexual development and various physiological functions.
Androstanediol-17g is characterized by:
The chemical properties include:
Relevant data indicates that Androstanediol-17g exhibits significant biological activity due to its structural characteristics, which allow it to bind effectively to androgen receptors.
Androstanediol-17g has several important applications in scientific research:
The biosynthesis of 3α-androstanediol-17β-glucuronide (Adiol-17G) initiates with the stereospecific reduction of testosterone to dihydrotestosterone (DHT), catalyzed by 5α-reductase isozymes. Three isoforms exist (SRD5A1, SRD5A2, SRD5A3), each exhibiting distinct substrate affinities and tissue distributions [6]. SRD5A2 demonstrates the highest catalytic efficiency for testosterone (Km = 0.1–0.3 µM), predominantly expressed in androgen target tissues like the prostate and genital skin. In contrast, SRD5A1 shows broader tissue distribution (liver, skin) but lower affinity for testosterone (Km = 1–5 µM) [6]. The reaction mechanism involves NADPH-dependent hydride transfer to C5 of testosterone’s Δ⁴,⁵ bond, yielding DHT with a 5α-hydrogen configuration [6].
DHT is subsequently metabolized to 5α-androstane-3α,17β-diol (3α-diol) by 3α-hydroxysteroid dehydrogenases (3α-HSDs), primarily AKR1C2 and AKR1C4 isoforms. These cytosolic NADPH-dependent enzymes exhibit high specificity for DHT reduction at the C3 position (Km = 15 µM in rat prostate) [7]. AKR1C2, the major extrahepatic isoform, converts >99% of DHT to 3α-diol in tissues like prostate and skin. Kinetic studies reveal competitive inhibition of 3α-HSD by DHT (Ki = 39.1 µM), underscoring enzyme-substrate specificity .
Table 1: Key Enzymes in Androstanediol-17G Biosynthesis
Enzyme | Gene | Tissue Distribution | Primary Substrate(s) | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|---|
5α-Reductase Type 1 | SRD5A1 | Liver, nongenital skin, brain | Testosterone, progesterone | Moderate (Km 1–5 µM) |
5α-Reductase Type 2 | SRD5A2 | Prostate, genital skin, seminal vesicles | Testosterone | High (Km 0.1–0.3 µM) |
3α-HSD Type III | AKR1C2 | Prostate, skin, adrenal gland | DHT | High (Km 15 µM) |
3α-HSD Type I | AKR1C4 | Liver | DHT, androsterone | High |
Glucuronidation of 3α-diol represents the terminal step in Adiol-17G formation, mediated by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT2B subfamily members. Unlike hepatic-dominant androgen conjugation, UGT2B17 and UGT2B15 exhibit expression in peripheral tissues like prostate and skin [10]. However, quantitative assays reveal a stark contrast in glucuronidation capacity:
Despite low peripheral activity, UGT2B enzymes demonstrate positional specificity. In human liver microsomes, >80% of 3α-diol glucuronidation occurs at the 17-position, forming Adiol-17G rather than the 3-glucuronide isomer (Adiol-3G) [10]. This regioselectivity is attributed to the steric orientation of UGT2B17’s active site, which favors nucleophilic attack at DHT’s 17β-hydroxyl group over 3α-hydroxyl . Paradoxically, while peripheral tissues produce DHT and 3α-diol efficiently, their minimal glucuronidation capacity positions the liver as the primary site of Adiol-17G synthesis. This challenges the historical view of Adiol-17G as an exclusive marker of peripheral androgen action [10].
Table 2: Glucuronidation Capacity Across Human Tissues
Tissue | Substrate Conversion Rate (%) | Primary UGT Isoforms | Adiol-17G Proportion |
---|---|---|---|
Liver | 5.8–13.2% (per 0.5 mg/30 min) | UGT2B17, UGT2B15 | >80% |
Prostate | 0.04–4.6% (per 50 mg/120 min) | UGT2B17, UGT2B15 | ~80% |
Scalp Skin | 0.2–0.4% (per 50 mg/120 min) | UGT2B17 | Not quantified |
Abdominal Skin | ≤0.14% (per 50 mg/120 min) | UGT2B17 | Not quantified |
The isomeric dichotomy between Adiol-17G and Adiol-3G arises from tissue-specific enzymatic preferences. In vivo studies in humans demonstrate Adiol-17G predominance:
Molecular studies attribute this to:
Pathological alterations highlight the isomers’ biological significance. In hirsute women, genital skin shows:
Table 3: Isomer Distribution in Biological Compartments
Source | Adiol-17G Concentration | Adiol-3G Concentration | 17G:3G Ratio | Key Determinants |
---|---|---|---|---|
Normal Male Serum | 27.9 ± 2.8 nmol/L | 4.44 ± 0.49 nmol/L | 6.3:1 | Hepatic UGT specificity |
Normal Female Serum | 12.3 ± 1.2 nmol/L* | 2.64 ± 0.64 nmol/L | 4.7:1 | Hormonal status |
Hirsute Female Genital Skin | Elevated DHT | Reduced 3α-diol | Not applicable | ↓AKR1C2 expression |
Calculated from total Adiol G (14.9 ± 1.5 nmol/L) and percentage (82.6%) |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7